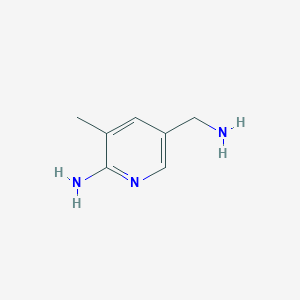

5-(Aminomethyl)-3-methylpyridin-2-amine

Description

Propriétés

Numéro CAS |

187163-76-4 |

|---|---|

Formule moléculaire |

C7H11N3 |

Poids moléculaire |

137.18 g/mol |

Nom IUPAC |

5-(aminomethyl)-3-methylpyridin-2-amine |

InChI |

InChI=1S/C7H11N3/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3,8H2,1H3,(H2,9,10) |

Clé InChI |

PNCVDUNITYPRNG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CN=C1N)CN |

SMILES canonique |

CC1=CC(=CN=C1N)CN |

Synonymes |

3-Pyridinemethanamine,6-amino-5-methyl-(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues with Pyridine and Pyrimidine Moieties

- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1): This compound replaces the aminomethyl group with a pyrimidine ring linked to a phenyl group.

- Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 641569-97-3): Incorporates an ester-functionalized benzene ring, increasing steric bulk and altering metabolic stability compared to the simpler aminomethyl-pyridine structure .

Halogenated Derivatives

Methoxy-Substituted Analogues

Complex Multi-Ring Systems

- 6,6'-{[5-(Aminomethyl)benzene-1,3-diyl]diethane-2,1-diyl}bis(4-methylpyridin-2-amine) (PDB 1ET): This dimeric structure features two pyridin-2-amine units connected via a benzene linker. The extended conjugation system enhances UV absorption (λmax ~280 nm), making it suitable for spectroscopic applications .

Physicochemical Properties and Reactivity

Méthodes De Préparation

Trialkylamine-Mediated Cyclization

The foundational step for synthesizing 5-(Aminomethyl)-3-methylpyridin-2-amine involves preparing 2-amino-5-methylpyridine, as detailed in US Patent 5,332,824. This method reacts 3-methyl-pyridine 1-oxide with trialkylamines (e.g., trimethylamine) and electrophilic agents (e.g., phosgene or thionyl chloride) to form ammonium salts. Subsequent treatment with hydrogen bromide at 150°C–300°C yields 2-amino-5-methylpyridine with >95% purity and <2% isomeric byproducts.

Reaction Conditions :

-

Step 1 : 3-Methyl-pyridine 1-oxide + Trimethylamine + Phosgene → Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride (Yield: 77–96%).

-

Step 2 : Ammonium salt + 48% HBr at 210°C → 2-Amino-5-methylpyridine (Yield: 83–95%).

This two-step process avoids moisture-sensitive reagents like sodium amide, enhancing scalability and safety.

Alternative Routes: Multi-Component One-Pot Synthesis

Electrophilic Aminomethylation

A one-pot approach inspired by SIOC Journals’ benzamide synthesis involves sequential reactions without isolating intermediates. For pyridines, this could entail:

-

Cyclization : Construct the pyridine ring using Hantzsch synthesis with 3-methyl-δ-ketoester and ammonia.

-

Aminomethylation : Employ a Mannich reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group.

Limitations :

-

Low yields (<40%) due to steric hindrance from the 3-methyl group.

Comparative Analysis of Synthetic Pathways

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 5-(Aminomethyl)-3-methylpyridin-2-amine, and how are the products characterized?

- Answer : The compound is typically synthesized via condensation reactions between substituted pyridin-2-amine precursors and aldehydes or other electrophilic agents. For example, 5-substituted pyridin-2-amine derivatives are synthesized by reacting pyridyl-2-amines with aromatic aldehydes under controlled conditions . Characterization involves spectral methods (e.g., NMR, IR) to confirm functional groups and elemental analysis to verify purity. Structural elucidation may also require X-ray crystallography for unambiguous confirmation of stereochemistry.

Q. What analytical techniques are critical for verifying the purity and stability of 5-(Aminomethyl)-3-methylpyridin-2-amine?

- Answer : High-performance liquid chromatography (HPLC) is essential for assessing purity, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Mass spectrometry (MS) confirms molecular weight, and nuclear magnetic resonance (NMR) spectroscopy resolves structural ambiguities. Stability under varying pH and temperature conditions should be tested using accelerated degradation studies .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Answer : Key precautions include:

- Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles.

- Proper ventilation to avoid inhalation of vapors (acute toxicity hazard class 4) .

- Storage in cool, dry environments away from oxidizing agents.

- Compliance with institutional Chemical Hygiene Plans, including 100% pass rates on safety exams before lab access .

Advanced Research Questions

Q. How can QSAR models be optimized to predict the antibacterial activity of 5-(Aminomethyl)-3-methylpyridin-2-amine derivatives?

- Answer : Quantitative Structure-Activity Relationship (QSAR) models should integrate electronic (e.g., Hammett constants), steric (molar refractivity, SMR), and lipophilic (Log P) parameters. Using software like MOE, regression analysis identifies correlations between descriptors and bioactivity. For instance, a high Log P value often correlates with enhanced membrane permeability in Gram-negative bacteria . Validation requires cross-testing against experimental IC50 values and external datasets to ensure predictive robustness.

Q. How can contradictory activity data in antibacterial assays be resolved?

- Answer : Discrepancies may arise from variations in bacterial strains, solvent systems, or assay protocols. To resolve these:

- Standardize testing conditions (e.g., Mueller-Hinton agar for consistency).

- Perform dose-response curves to quantify potency (MIC/MBC).

- Use statistical tools (e.g., ANOVA) to assess significance of observed differences.

- Validate findings with orthogonal assays, such as time-kill kinetics or biofilm inhibition studies .

Q. What computational approaches enhance the design of novel derivatives with targeted bioactivity?

- Answer : Quantum chemical calculations (e.g., DFT) predict reactivity and regioselectivity of functional group modifications. Reaction path search algorithms, combined with machine learning, identify optimal substituents for desired electronic or steric effects. For example, ICReDD’s workflow integrates computational screening of reaction pathways with experimental validation to prioritize synthetic targets .

Q. How can heterogeneous reaction conditions improve the scalability of synthesizing this compound?

- Answer : Solid-supported catalysts (e.g., palladium on carbon) or flow chemistry systems enhance yield and reduce purification steps. Process parameters (temperature, pressure, solvent polarity) should be optimized using design of experiments (DoE) methodologies. Membrane separation technologies may further streamline product isolation .

Methodological Considerations

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in this compound class?

- Answer : A tiered approach includes:

- Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., halogenation, alkyl chain variation).

- Step 2 : Screen for bioactivity against a panel of clinically relevant pathogens.

- Step 3 : Perform molecular docking to identify binding modes in target proteins (e.g., bacterial enzymes).

- Step 4 : Validate hypotheses with site-directed mutagenesis or crystallography .

Q. How can data from conflicting spectral analyses be reconciled during structural characterization?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.